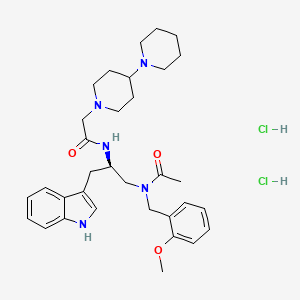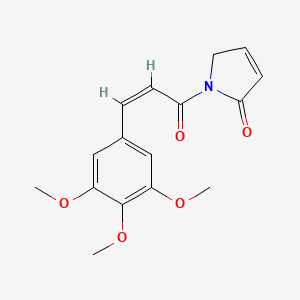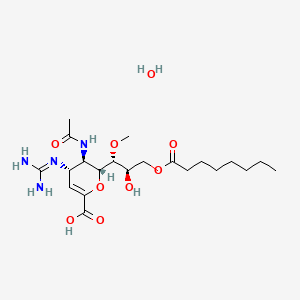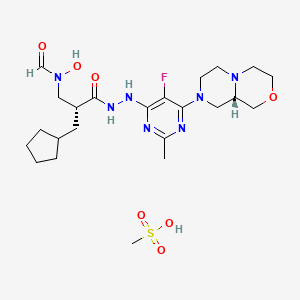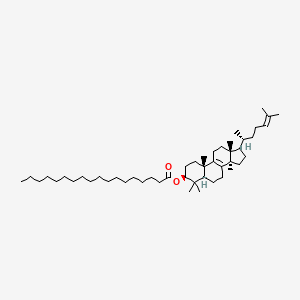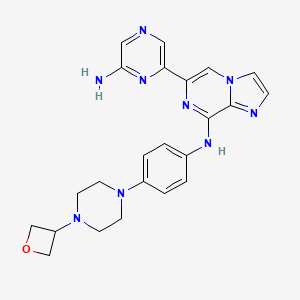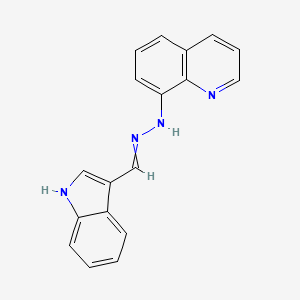
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone
Overview
Description
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound with the molecular formula C18H14N4 . It is derived from 1H-indole-3-carbaldehyde, which is an indole in which the hydrogen at position 3 has been replaced by a formyl group . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Scientific Research Applications
Multisite C-Nucleophiles in Reactions
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone has been investigated for its utility in chemical reactions, particularly as a multisite C-nucleophile. It engages in C,C-coupling with quinazoline in trifluoroacetic acid, leading to the formation of σ-adducts. This process is notable for changing the configuration of the C=N bond from E to Z in the resultant quinazoline trifluoroacetyl hydrazides (Y. Azev et al., 2020).
Synthesis of Indole Derivatives
This compound is also central in the synthesis of various indole derivatives. For instance, it is used in the preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols via gold(I)-catalyzed cycloisomerization (Prasath Kothandaraman et al., 2011).
Cytotoxic Properties and Potential Anticancer Applications
Studies have also explored its cytotoxic properties, particularly in derivatives of quinoline-3-carbaldehyde hydrazones. These derivatives have shown promising results in vitro against various human tumor cell lines, suggesting potential applications in cancer treatment (Martyna Korcz et al., 2018).
Microbial Activity
The compound's role in the synthesis of indole-based derivatives with significant microbial activity has also been documented. This includes its use in the synthesis of compounds showing activity against various bacterial strains (Manohar D. Suryawanshi et al., 2023).
Antibacterial Activities
Furthermore, derivatives of indole-3-carbaldehyde semicarbazone, related to 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, have been synthesized and evaluated for their antibacterial activities. These compounds have shown inhibitory effects against various Gram-positive and Gram-negative bacteria (Fernando Carrasco et al., 2020).
Future Directions
1H-Indole-3-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives . This suggests that they could have significant potential in the development of new pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFOQYHZJSYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



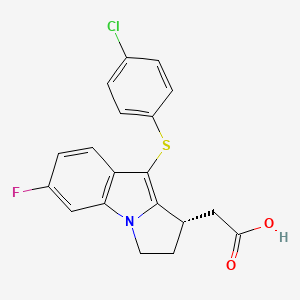
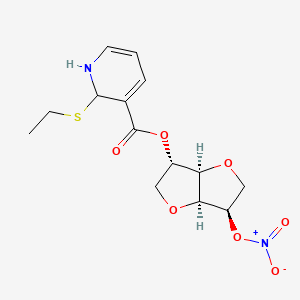
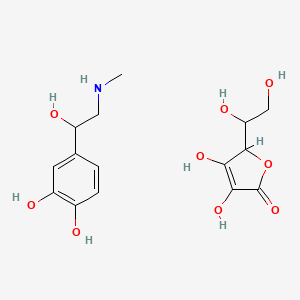

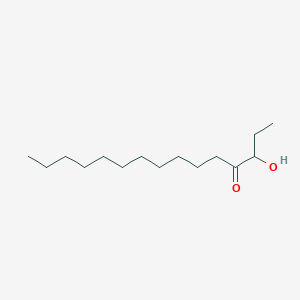
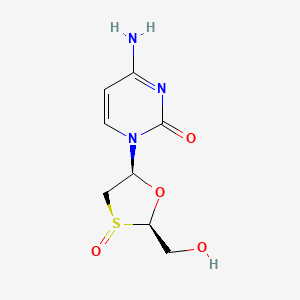
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
